Cas no 17236-59-8 (Thiophen-3-ol)

Thiophen-3-ol is a heterocyclic compound featuring a hydroxyl group attached to the 3-position of a thiophene ring. This structure imparts unique reactivity and versatility, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its aromatic thiophene core enhances electron-rich properties, facilitating electrophilic substitution reactions, while the hydroxyl group allows for further functionalization. Thiophen-3-ol is often employed in the development of bioactive molecules, ligands, and functional materials due to its stability and compatibility with various reaction conditions. Its well-defined chemical properties ensure consistent performance in synthetic applications.
Thiophen-3-ol structure
Thiophen-3-ol structure
Product Name:Thiophen-3-ol
CAS No:17236-59-8
MF:C4H4OS
MW:100.138959884644
MDL:MFCD12026375
CID:1027744
PubChem ID:10964421
Update Time:2025-05-26

Thiophen-3-ol Chemical and Physical Properties

Names and Identifiers

    • Thiophen-3-ol
    • 3-hydroxy thiophene
    • 3-S-hydroxythiophene
    • 4-thiophenol
    • AG-B-97240
    • ANW-71930
    • CTK0E4523
    • p-thiophenol
    • SBB055761
    • SureCN133671
    • Thiophene-3-ol
    • CS-0198984
    • EN300-102304
    • 3-Hydroxythiophene
    • HERSKCAGZCXYMC-UHFFFAOYSA-N
    • 17236-59-8
    • SY073572
    • SCHEMBL133671
    • MFCD12026375
    • BS-52955
    • AKOS006318709
    • E73932
    • 4-hydroxythiophene
    • DTXSID90449924
    • MDL: MFCD12026375
    • Inchi: 1S/C4H4OS/c5-4-1-2-6-3-4/h1-3,5H
    • InChI Key: HERSKCAGZCXYMC-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)O

Computed Properties

  • Exact Mass: 99.99832
  • Monoisotopic Mass: 99.99828592g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 0
  • Complexity: 46.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 48.5Ų

Experimental Properties

  • PSA: 20.23

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Thiophen-3-ol Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:17236-59-8)Thiophen-3-ol
Order Number:A948071
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:59
Price ($):250.0
Email:sales@amadischem.com

Thiophen-3-ol Related Literature

Additional information on Thiophen-3-ol

Thiophen-3-ol: A Comprehensive Overview

Thiophen-3-ol, also known by its CAS number 17236-59-8, is a heterocyclic organic compound with the molecular formula C4H4OS. It belongs to the class of thiophenols, which are sulfur-containing aromatic compounds. Thiophen-3-ol is characterized by its unique structure, which includes a five-membered ring consisting of four carbon atoms and one sulfur atom, with a hydroxyl group (-OH) attached at the 3-position. This compound has gained significant attention in recent years due to its versatile applications in various fields, including materials science, pharmaceuticals, and organic synthesis.

The synthesis of Thiophen-3-ol can be achieved through several methods, including the oxidation of thiophene derivatives or the direct hydroxylation of thiophene using specific reagents. Recent studies have focused on developing more efficient and environmentally friendly synthesis routes. For instance, researchers have explored the use of transition metal catalysts to facilitate the hydroxylation process, resulting in higher yields and better selectivity. These advancements have made Thiophen-3-ol more accessible for large-scale production and industrial applications.

Thiophen-3-ol exhibits interesting physical and chemical properties that make it suitable for various applications. Its aromaticity and sulfur content contribute to its stability and reactivity. The compound is known for its ability to undergo nucleophilic aromatic substitution reactions, which makes it a valuable intermediate in organic synthesis. Additionally, Thiophen-3-ol has been explored as a building block for constructing more complex molecules with potential applications in drug discovery and materials science.

In recent years, there has been growing interest in the use of Thiophen-3-ol in the development of novel materials. For example, researchers have utilized this compound as a precursor for synthesizing conductive polymers and organic semiconductors. These materials exhibit unique electronic properties that make them suitable for applications in flexible electronics, sensors, and optoelectronic devices. The ability of Thiophen-3-ol to form stable conjugated systems has further enhanced its utility in these areas.

The pharmaceutical industry has also benefited from the properties of Thiophen-3-ol. Several studies have explored its potential as a lead compound for drug development. For instance, derivatives of Thiophen-3-ol have been investigated for their anti-inflammatory, antioxidant, and anticancer activities. Recent research has focused on optimizing the structure of these derivatives to improve their bioavailability and efficacy. These findings highlight the potential of Thiophen-3 ol-based compounds as promising candidates for therapeutic interventions.

In conclusion, Thiophen - 3 - ol strong > is a versatile compound with a wide range of applications across various fields. Its unique structure and chemical properties make it an invaluable tool in organic synthesis, materials science, and pharmaceutical research. With ongoing advancements in synthesis techniques and continued exploration of its applications, the significance of this compound is expected to grow further in the coming years.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:17236-59-8)Thiophen-3-ol
A948071
Purity:99%
Quantity:1g
Price ($):250.0
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